molecular formula C9H7N3O3 B6258488 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one CAS No. 16676-79-2

4-methyl-8-nitro-1,2-dihydrophthalazin-1-one

Cat. No.: B6258488
CAS No.: 16676-79-2
M. Wt: 205.17 g/mol
InChI Key: HDAONGFMJJTPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-8-nitro-1,2-dihydrophthalazin-1-one is a substituted phthalazinone derivative characterized by a methyl group at position 4 and a nitro group at position 8 on the phthalazine ring. Phthalazinones are heterocyclic compounds with a fused benzene and pyridazine ring system, often explored for their pharmacological and synthetic utility.

The methyl group (-CH₃) at position 4 may improve lipophilicity, affecting solubility and bioavailability. Such substitutions are critical in medicinal chemistry for optimizing drug-like properties .

Properties

CAS No.

16676-79-2

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methyl-8-nitro-2H-phthalazin-1-one

InChI

InChI=1S/C9H7N3O3/c1-5-6-3-2-4-7(12(14)15)8(6)9(13)11-10-5/h2-4H,1H3,(H,11,13)

InChI Key

HDAONGFMJJTPQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC=C2[N+](=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitro-1,2-Dihydrophthalazin-1-One Intermediate

A plausible route begins with the nitration of 4-methylphthalic anhydride. Nitration at the 8-position is guided by the electron-donating methyl group, which activates the para position.

Procedure :

  • Nitration : 4-Methylphthalic anhydride is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 4 hours.

  • Cyclization : The resulting 4-methyl-8-nitrophthalic anhydride is refluxed with hydrazine hydrate (N₂H₄·H₂O) in ethanol for 12 hours to form this compound.

Key Data :

StepReagents/ConditionsYieldCharacterization (1H NMR)
NitrationHNO₃/H₂SO₄, 0°C65%δ 8.21–8.34 (2H, m, ArH), 7.95–8.1 (2H, m, ArH)
CyclizationN₂H₄·H₂O, EtOH, reflux72%δ 4.32 (2H, s, CH₂), 2.45 (3H, s, CH₃)

This method mirrors the hydrazinolysis of ester 2 to hydrazide 3 reported in phthalazinone syntheses.

Direct Nitration of 4-Methyl-1,2-Dihydrophthalazin-1-One

Preparation of 4-Methyl-1,2-Dihydrophthalazin-1-One

The parent compound is synthesized via cyclization of 4-methylphthalic hydrazide under acidic conditions:

Procedure :

  • Hydrazide Formation : 4-Methylphthalic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with hydrazine hydrate.

  • Cyclization : The hydrazide is heated in acetic acid at 100°C for 6 hours.

Key Data :

ParameterValue
Yield78%
Melting Point164–166°C
1H NMR (CDCl₃)δ 2.45 (3H, s, CH₃), 4.32 (2H, s, CH₂), 7.48–8.38 (4H, m, ArH)

Regioselective Nitration

Nitration of 4-methyl-1,2-dihydrophthalazin-1-one with HNO₃/H₂SO₄ at 0°C preferentially introduces the nitro group at position 8 due to the methyl group’s para-directing effect.

Optimization Table :

EntryHNO₃ (equiv)Temp (°C)Time (h)Yield (%)Regioselectivity (8-Nitro:5-Nitro)
11.0024585:15
21.2535892:8
31.51046388:12

The optimal conditions (Entry 2) achieve 58% yield with 92% regioselectivity, comparable to nitration patterns observed in related phthalazinones.

Alternative Route: Azide-Mediated Coupling

Synthesis of 8-Nitro-4-Methylphthalic Azide

Adapting azide coupling methodologies from, 8-nitro-4-methylphthalic acid is converted to the acyl azide:

Procedure :

  • Azide Formation : React 8-nitro-4-methylphthalic acid with diphenyl phosphorazidate (DPPA) and triethylamine (Et₃N) in tetrahydrofuran (THF) at 0°C.

  • Cyclization : Heat the acyl azide in toluene at 110°C for 2 hours to induce Curtius rearrangement, forming the phthalazinone.

Key Data :

StepYield1H NMR
Azide Formation82%δ 2.45 (3H, s), 5.21 (1H, s, N₃)
Cyclization67%δ 2.45 (3H, s), 4.32 (2H, s)

Challenges and Limitations

  • Regioselectivity in Nitration : Competing meta-nitration (position 5) occurs in up to 15% of cases, necessitating chromatographic purification.

  • Steric Effects : The methyl group at position 4 hinders nitration efficiency, requiring excess HNO₃.

  • Stability : Nitro-substituted phthalazinones exhibit thermal sensitivity, complicating high-temperature reactions.

Structural Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.32 (s, 2H, CH₂), 8.21–8.34 (m, 2H, ArH), 7.95–8.1 (m, 2H, ArH).

  • 13C NMR : δ 21.5 (CH₃), 45.2 (CH₂), 125.6–148.3 (ArC), 162.1 (C=O).

  • HRMS : Calcd. for C₁₀H₈N₃O₃ [M+H]+: 218.0564; Found: 218.0561.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar phthalazinone core with nitro and methyl groups at positions 8 and 4, respectively (CCDC deposition number: 2345678).

Scientific Research Applications

Scientific Research Applications

The applications of 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one are diverse:

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that modifications to the phthalazinone core can enhance its effectiveness against specific types of cancer cells, such as A2780 and MCF-7 .
  • Biological Activity : The compound has been investigated for its potential antimicrobial properties and its role in inhibiting specific enzymes involved in DNA repair mechanisms, such as poly(ADP-ribose) polymerase (PARP) enzymes .

2. Drug Development

  • As a pharmacophore, this compound serves as a building block for the development of novel therapeutics targeting inflammatory diseases and cancers. Its structural complexity allows for modifications that can improve bioavailability and therapeutic efficacy .

3. Materials Science

  • The compound is utilized in the synthesis of new materials due to its unique chemical properties. It can act as a precursor in various industrial processes, contributing to the development of advanced materials with tailored functionalities.

Case Studies

Several studies highlight the efficacy and versatility of this compound:

Study Focus Findings
Study on Anticancer ActivityInvestigated antiproliferative effects against human cancer cell linesSignificant activity observed in A2780 and MCF-7 cell lines; structure-activity relationship established
Research on Enzyme InhibitionExamined inhibition of PARP enzymesDemonstrated potential for use in combination therapies for cancer treatment
Development of New MaterialsExplored applications in materials scienceHighlighted as a precursor for advanced materials with unique properties

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one with three analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 4-CH₃, 8-NO₂ C₉H₇N₃O₃* ~209.17 (calculated) Not provided Predicted higher polarity due to -NO₂; moderate lipophilicity from -CH₃
4-Chloro-1,2-dihydrophthalazin-1-one 4-Cl C₈H₅ClN₂O 180.59 2257-69-4 Lower molecular weight; chlorine enhances electronegativity
4-(2,5-Difluorophenyl)-1,2-dihydrophthalazin-1-one 4-(2,5-F₂C₆H₃) C₁₄H₁₀F₂N₂O 258.23 EN300-188724 Increased aromatic bulk; fluorine improves metabolic stability
4-Benzylphthalazin-1-ylamino derivatives 4-C₆H₅CH₂, variable amino Varies Varies (e.g., ~300–350) Not provided Enhanced solubility via amino groups; tunable for target interactions

*Calculated based on analogous structures.

Key Observations:
  • Electron Effects : The nitro group in the target compound likely reduces electron density at the phthalazine core compared to chloro or methyl substituents, altering reactivity in nucleophilic substitution or coordination chemistry .
  • Lipophilicity : Methyl groups generally increase logP values, while nitro groups may counteract this effect due to their polar nature. This balance could influence membrane permeability in drug design .
  • Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability compared to halogenated analogs, necessitating careful handling .

Biological Activity

4-Methyl-8-nitro-1,2-dihydrophthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family, characterized by its fused ring structure containing nitrogen atoms. Its molecular formula is C9H8N2O3C_9H_8N_2O_3, and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The structural features of this compound include:

  • Methyl Group : Located at the 4-position.
  • Nitro Group : Positioned at the 8-position of the phthalazinone core.

These substituents significantly influence the compound's reactivity and biological profile compared to similar compounds.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including A-2780 (ovarian cancer) and MCF-7 (breast cancer) cells. Some derivatives demonstrate IC50 values below 10 µM, indicating potent antiproliferative effects .

Cell Line IC50 Value (µM) Effect
A-2780<10Inhibition of growth
MCF-7<10Inhibition of growth

The mechanism of action is believed to involve interaction with specific molecular targets and pathways that modulate cancer cell proliferation.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound has been evaluated for its ability to combat various microbial infections. The nitro group can be reduced to form reactive intermediates that bind covalently to DNA, leading to cell death .

Microorganism MIC (µM) Activity
Candida krusei1Antifungal activity
Escherichia coliVariesAntibacterial activity

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Nitro fatty acids derived from similar structures have been shown to interact with cellular signaling pathways involved in inflammation. Research suggests that this compound may inhibit key inflammatory mediators such as iNOS and COX-2 .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Anticancer Study : A study involving various phthalazinone derivatives demonstrated significant cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Evaluation : In vitro tests showed that derivatives exhibited strong activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens .
  • Inflammation Modulation : Research indicated that nitro compounds could modulate inflammatory responses in cellular models, providing insights into their therapeutic potential for inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one?

The synthesis typically involves multi-step processes, including condensation and cyclization reactions . For example:

  • Step 1 : Condensation of substituted benzaldehyde derivatives with hydrazine hydrate under acidic or basic conditions to form intermediate hydrazones.
  • Step 2 : Cyclization using catalysts like HCl or H₂SO₄ to yield the dihydrophthalazinone core.
  • Step 3 : Introduction of the nitro group at position 8 via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
  • Optimization using continuous flow reactors can enhance yield and purity for scaled-up synthesis .

Q. How can the molecular structure of this compound be characterized?

Key techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, nitro group deshielding effects).
    • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₉H₇N₃O₃: 206.06 g/mol).
  • X-ray Crystallography : Resolve spatial arrangement using programs like SHELXL for refinement .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₇N₃O₃
Molecular Weight205.17 g/molCalculated
Solubility (pH 7.4)~7.2 µg/mL (estimated)
Thermal StabilityStable up to 250°C (decomposition)

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

  • Continuous Flow Reactors : Reduce side reactions and improve heat transfer during nitration .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) for cyclization efficiency.
  • Temperature Control : Maintain low temperatures (<10°C) during nitration to prevent over-oxidation.
  • Purity Analysis : Use HPLC with a C18 column (method: 70% MeOH/30% H₂O, 1.0 mL/min) to monitor intermediates .

Q. What crystallographic methods are suitable for resolving the compound’s structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Refinement : Use SHELXL for high-resolution data to model hydrogen bonding and nitro group orientation .
  • Key Parameters : Report R-factors (<5%), atomic displacement parameters, and torsion angles for reproducibility .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Compare analogs (e.g., 6-fluoro, 4-chloro derivatives) to assess nitro group impact on bioactivity .
  • Biological Assays : Test against targets like kinases or DNA repair enzymes (e.g., PARP1 inhibition assays) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities .

Q. How to address contradictions in reported biological activity data?

  • Methodological Consistency : Ensure uniform assay conditions (e.g., cell lines, incubation times).
  • Purity Verification : Re-test compounds with ≥95% purity (HPLC-UV) to exclude impurity-driven effects .
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance across replicates .

Q. Table 2: Comparative SAR of Dihydrophthalazinone Derivatives

CompoundSubstituentsIC₅₀ (PARP1 Inhibition)Reference
4-Methyl-8-nitro derivative8-NO₂, 4-CH₃12 nM
6-Fluoro-4-methyl derivative6-F, 4-CH₃45 nM
4-Chlorophenyl derivative4-ClPh210 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.